5-[5-(furan-2-yl)furan-2-yl]furan-2-carbaldehyde
CAS No.: 174415-54-4
Cat. No.: VC17323206
Molecular Formula: C13H8O4
Molecular Weight: 228.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 174415-54-4 |
|---|---|
| Molecular Formula | C13H8O4 |
| Molecular Weight | 228.20 g/mol |
| IUPAC Name | 5-[5-(furan-2-yl)furan-2-yl]furan-2-carbaldehyde |
| Standard InChI | InChI=1S/C13H8O4/c14-8-9-3-4-12(16-9)13-6-5-11(17-13)10-2-1-7-15-10/h1-8H |
| Standard InChI Key | HLLCZMFWUKEZOI-UHFFFAOYSA-N |
| Canonical SMILES | C1=COC(=C1)C2=CC=C(O2)C3=CC=C(O3)C=O |
Introduction
Structural Characteristics and Nomenclature
5-[5-(Furan-2-yl)furan-2-yl]furan-2-carbaldehyde (IUPAC name: 5-[5-(furan-2-yl)furan-2-yl]furan-2-carbaldehyde) is a tricyclic furan derivative comprising three interconnected furan rings. Key structural features include:
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A central furan ring substituted at the 5-position with another furan moiety.
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The terminal furan ring bears a carbaldehyde group at the 2-position.
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The compound’s conjugated system arises from the planar furan rings and aldehyde functional group, enabling potential electronic applications .
Comparative Structural Analysis
Synthetic Pathways and Optimization
Route 1: Cross-Coupling Reactions
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Suzuki-Miyaura Coupling: A palladium-catalyzed reaction between boronic acid-functionalized furan derivatives and halogenated furan precursors could assemble the tricyclic framework.
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Ullmann Coupling: Copper-mediated coupling of iodofuran intermediates may facilitate furan-furan bond formation .
Route 2: Aldehyde Functionalization
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Starting with 5-(hydroxymethyl)furfural (HMF), sulfonation (e.g., using triflate or tosylate reagents) could stabilize the hydroxyl group, enabling subsequent furan ring elongation .
Challenges in Synthesis
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Steric Hindrance: The central furan’s 5-position may hinder coupling reactions, necessitating bulky ligands or high-temperature conditions.
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Aldehyde Reactivity: The terminal aldehyde may undergo undesired side reactions (e.g., oxidation or polymerization), requiring protective strategies such as acetal formation .
Physicochemical Properties
Predicted Physical Properties
Spectroscopic Data
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IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~3100 cm⁻¹ (aromatic C-H stretch).
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NMR Spectroscopy:
Reactivity and Functionalization
Aldehyde Group Reactivity
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Nucleophilic Addition: Reacts with amines (e.g., hydrazines) to form hydrazones, useful in combinatorial chemistry.
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Oxidation: Forms a carboxylic acid derivative under strong oxidizing conditions (e.g., KMnO₄) .
Furan Ring Modifications
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Electrophilic Substitution: Nitration or sulfonation at the 5-position of the central furan, though steric effects may limit yields.
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Diels-Alder Reactions: The conjugated diene system could engage in cycloadditions with dienophiles like maleic anhydride .
Applications and Industrial Relevance
Polymer Chemistry
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Cross-Linking Agent: The aldehyde groups enable covalent bonding with amine-containing polymers (e.g., chitosan), enhancing mechanical properties.
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Conductive Polymers: The conjugated system may contribute to charge transport in organic electronics .
Pharmaceutical Intermediates
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Antimicrobial Agents: Furan derivatives exhibit bioactivity; this compound could serve as a precursor for antifungal or antibacterial agents .
Sustainable Chemistry
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HMF Derivatives: As a multifuran analog of HMF, it could replace petroleum-based monomers in biodegradable plastics .
Future Research Directions
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